Cas no 2378502-86-2 (1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine)

1-Methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine is a heterocyclic compound featuring a fused imidazopyrazine core with a trifluoromethyl substituent and a piperidine moiety. Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring contributes to conformational flexibility and binding affinity. This compound is suited for applications in drug discovery, especially targeting central nervous system (CNS) disorders or enzyme modulation. Its synthetic versatility allows for further derivatization, enabling the exploration of structure-activity relationships in pharmaceutical research.
1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine structure
2378502-86-2 structure
Product Name:1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine
CAS No:2378502-86-2
MF:C13H19F3N4
MW:288.311972856522
CID:5986073
PubChem ID:145913194
Update Time:2025-06-03

1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine
    • 2378502-86-2
    • EN300-6504212
    • Inchi: 1S/C13H19F3N4/c1-19-5-2-9(3-6-19)11-10-8-17-4-7-20(10)12(18-11)13(14,15)16/h9,17H,2-8H2,1H3
    • InChI Key: CBXMFUGOCZGTOL-UHFFFAOYSA-N
    • SMILES: FC(C1=NC(=C2CNCCN21)C1CCN(C)CC1)(F)F

Computed Properties

  • Exact Mass: 288.15618111g/mol
  • Monoisotopic Mass: 288.15618111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 33.1Ų

1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine Pricemore >>

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Additional information on 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine

Research Brief on 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine (CAS: 2378502-86-2)

The compound 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine (CAS: 2378502-86-2) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its imidazo[1,5-a]pyrazine core and trifluoromethyl substituent, has garnered attention due to its potential applications in drug discovery, particularly in targeting neurological and oncological pathways. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, positioning it as a key focus for future therapeutic development.

Recent research has highlighted the synthetic accessibility of this compound through multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and reductive amination. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a viable scaffold for further optimization. Preliminary in vitro studies have demonstrated its affinity for specific G-protein-coupled receptors (GPCRs) and kinase targets, suggesting potential applications in treating disorders such as Parkinson's disease and certain cancers.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's inhibitory effects on a panel of kinases implicated in tumorigenesis. The results indicated significant activity against select kinases, with IC50 values in the low micromolar range. Molecular docking simulations further elucidated its binding mode, revealing key interactions with the ATP-binding site of the target kinases. These findings underscore its potential as a lead compound for kinase inhibitor development.

Another area of interest is the compound's potential role in modulating neurotransmitter systems. Preclinical studies in rodent models have shown that it can cross the blood-brain barrier and exhibit anxiolytic-like effects, possibly through interaction with serotonin or dopamine receptors. However, further pharmacokinetic and toxicological studies are required to assess its safety profile and therapeutic window.

In conclusion, 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Ongoing research aims to optimize its structure-activity relationships and explore its potential in clinical settings. Future studies should focus on elucidating its off-target effects and conducting in vivo efficacy trials to validate its therapeutic potential.

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